![molecular formula C10H7BrN2O3 B2836706 Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2092515-59-6](/img/structure/B2836706.png)

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

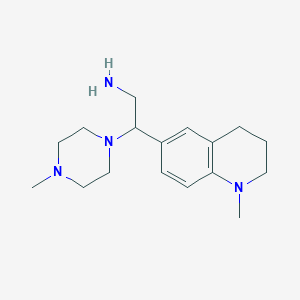

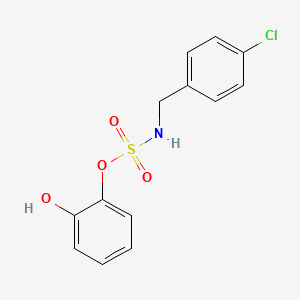

“Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the formula C10H8N2O3 . It is part of the imidazo[1,2-a]pyridine class of compounds, which have been recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, such as “Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate”, often involves a cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The molecular structure of “Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate” is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3 .Physical And Chemical Properties Analysis

“Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate” has a molecular weight of 204.18 . It is a solid at room temperature . The density of this compound is predicted to be 1.34±0.1 g/cm3 .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Ionic Liquid Promoted Synthesis : A study demonstrated the utility of ionic liquids, specifically 1-butyl-3-methylimidazolium bromide, in promoting the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields. The process features simple workup and the ability to reuse the ionic liquid, highlighting an efficient and eco-friendly synthetic route for compounds related to Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate (Shaabani, Soleimani, & Maleki, 2006).

Catalytic Synthesis Approaches : Another research focused on the use of phosphabarrelene-modified Rh-catalysts for a new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions, offering a novel catalytic synthesis method for bicyclic imidazole derivatives including structures akin to Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate (Bäuerlein et al., 2009).

Bioevaluation of Derivatives : In a study on the synthesis and bioevaluation of novel imatinib base derivatives, a series of compounds were synthesized using 1,1′-carbonyldiimidazole as a catalyst. This research shows the application of Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate derivatives in the development of new antimicrobial agents, with one compound exhibiting significant inhibition (Patoliya & Kharadi, 2013).

Water-Mediated Synthesis : A study highlighted a "water-mediated" synthesis approach for methylimidazo[1,2-a]pyridines without deliberate addition of a catalyst, showcasing an environmentally benign route for creating structures related to Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate (Mohan, Rao, & Adimurthy, 2013).

Orientations Futures

The future directions for “Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate” and similar compounds are promising. The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their potential in this area .

Propriétés

IUPAC Name |

methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-8(11)9-12-3-7(5-14)13(9)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAELLEMRSMBXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=CN=C2C(=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2836624.png)

![Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2836629.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2836630.png)

![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)